4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is a fluorinated heterocyclic organic compound. It features a pyrazole ring, a nitrogen-containing five-membered ring, substituted with a fluorine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 1H-pyrazole-3-carboxylic acid.
Methylation: The methyl group is introduced using methylating agents like methyl iodide or dimethyl sulfate.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial-scale production involves optimizing these synthetic steps for higher yields and cost-effectiveness. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: Reduction of the carboxylic acid group can yield alcohols or amines.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid; conditions include acidic or neutral environments.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3); conditions typically involve anhydrous solvents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds; conditions often require inert atmospheres.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Alcohols and Amines: Resulting from reduction reactions.
Substituted Pyrazoles: Resulting from substitution reactions.
Mechanism of Action
Target of Action
The primary target of 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is the mitochondrial respiratory chain enzyme complex II , also known as succinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, where it catalyzes the oxidation of succinate to fumarate and transfers the electrons to ubiquinone .
Mode of Action
The compound interacts with its target, SDH, by inhibiting its activity .
Biochemical Pathways
By inhibiting SDH, this compound disrupts the citric acid cycle and the electron transport chain, two key biochemical pathways in cellular respiration . This disruption leads to a decrease in ATP production, affecting various downstream processes that rely on this energy source .
Pharmacokinetics
These properties, along with factors such as its lipophilicity and protein binding, would influence its bioavailability .
Result of Action
The inhibition of SDH by this compound leads to a decrease in cellular ATP levels, which can have various effects at the molecular and cellular levels . For instance, it can lead to cell death in organisms that rely heavily on aerobic respiration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Similarly, the presence of other substances, such as food or drugs, can affect its metabolism and excretion .
Scientific Research Applications
4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used as an intermediate in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a difluoromethyl group instead of a fluorine atom.
1-Methyl-1H-pyrazole-3-carboxylic acid: Lacks the fluorine atom.
Uniqueness: 4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its ability to participate in various chemical reactions and its potential in drug discovery highlight its importance in the field of chemistry and beyond.
Properties
IUPAC Name |
4-fluoro-1-methylpyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFPXGKBXKLYQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.